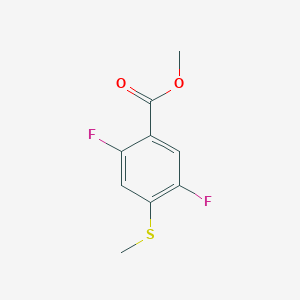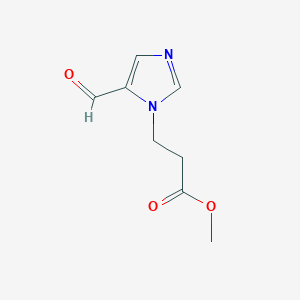![molecular formula C13H20Br2OSi B12088239 Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- CAS No. 17154-35-7](/img/structure/B12088239.png)
Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, tert-butyl, and trimethylsilyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . This reagent facilitates the bromination of alkenes in water, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of environmentally friendly solvents and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and dehalogenated compounds.
Scientific Research Applications
Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atoms can participate in halogen bonding, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
Uniqueness
Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- is unique due to its specific combination of bromine, tert-butyl, and trimethylsilyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
17154-35-7 |
|---|---|
Molecular Formula |
C13H20Br2OSi |
Molecular Weight |
380.19 g/mol |
IUPAC Name |
(2,6-dibromo-4-tert-butylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)9-7-10(14)12(11(15)8-9)16-17(4,5)6/h7-8H,1-6H3 |
InChI Key |
ZQIGWVVVGVWAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


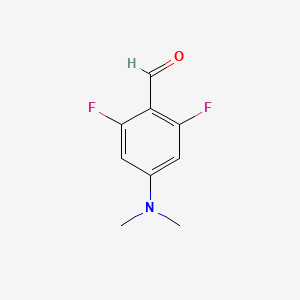
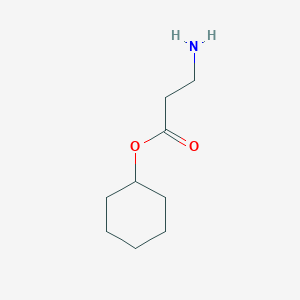
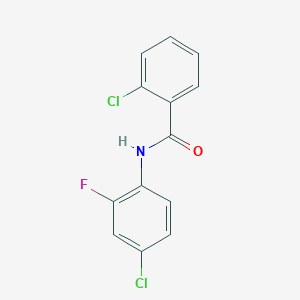
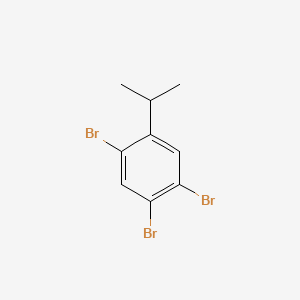
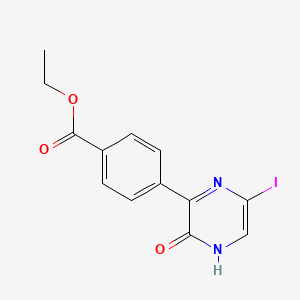
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)



